8-Chloroimidazo[1,2-a]quinoxaline
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Overview
Description
8-Chloroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antifungal, and neuroprotective properties . The structure of this compound consists of an imidazole ring fused to a quinoxaline ring with a chlorine atom at the 8th position.
Preparation Methods
The synthesis of 8-Chloroimidazo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another method includes the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, followed by several steps to introduce the chlorine atom . Industrial production methods often utilize these synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
8-Chloroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution of the chlorine atom can lead to the formation of derivatives with different functional groups.
Cyclization: Intramolecular cyclization reactions are commonly used in the synthesis of this compound.
Common reagents used in these reactions include phenyliodine(III) dicyclohexanecarboxylate, iridium catalysts, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfones, substituted imidazoquinoxalines, and other functionalized derivatives .
Scientific Research Applications
8-Chloroimidazo[1,2-a]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-a]quinoxaline involves disrupting cellular processes in target organisms. For example, its antifungal activity is believed to result from the disruption of hyphal differentiation, spore germination, and germ tube growth . In cancer cells, the compound may inhibit specific kinases and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
8-Chloroimidazo[1,2-a]quinoxaline can be compared with other imidazoquinoxaline derivatives, such as:
Imidazo[1,5-a]quinoxaline: Similar in structure but with different biological activities and synthetic routes.
Imiqualines: These derivatives exhibit high cytotoxic activities on melanoma cell lines and are being optimized for better bioavailability.
Pyrrolo[1,2-a]quinoxaline: Formed from 1-(2-isocyanophenyl)-1H-pyrroles, these compounds have distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6ClN3 |
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Molecular Weight |
203.63 g/mol |
IUPAC Name |
8-chloroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H6ClN3/c11-7-1-2-8-9(5-7)14-4-3-12-10(14)6-13-8/h1-6H |
InChI Key |
IDOVLKOYUWJZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C=CN=C3C=N2 |
Origin of Product |
United States |
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